Ethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Record name | ETHYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27536-89-6 | |
| Record name | Benzene, ethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27536-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3020596 | |
| Record name | Ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylbenzene appears as a clear colorless liquid with an aromatic odor. Flash point 59 °F. Less dense than water (at 7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent and to make other chemicals., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH AROMATIC ODOUR., Colorless liquid with an aromatic odor. | |
| Record name | ETHYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, ethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/86 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | ETHYLBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/13 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
277.2 °F at 760 mmHg (NTP, 1992), 136.2 °C, 136 °C, 277 °F | |
| Record name | ETHYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/13 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
59 °F (NTP, 1992), 12.8 °C, 15.0 °C (59.0 °F) - closed cup, 64 °F (18 °C) - closed cup, 70 °F (21 °C) - closed cup, 18 °C c.c., 55 °F | |
| Record name | ETHYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/86 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/13 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C), In water, 169 mg/L at 25 °C, In water, 0.014 g/100 mL at 15 °C, Soluble in all proportions in ethyl alcohol and ethyl ether, For more Solubility (Complete) data for ETHYLBENZENE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.015, 0.01% | |
| Record name | ETHYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8626 g/cu cm at 25 °C, Density of saturated vapor-air mixture at 760 mm Hg (air= 1): 1.03 (26 °C); specific dispersion: 174.6, Cricital density: 2.67 mmol/cu m; critical volume: 374.0 cu m/mol, Relative density (water = 1): 0.9, 0.87 | |
| Record name | ETHYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/13 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7, 3.66 | |
| Record name | ETHYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/13 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10 mmHg at 85.1 °F ; 5 mmHg at 57.0 °F; 760 mmHg at 277.2 °F (NTP, 1992), 9.6 [mmHg], 9.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 7 mmHg | |
| Record name | ETHYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/86 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL BENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/13 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl benzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
100-41-4, 68908-88-3 | |
| Record name | ETHYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylbenzene | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylbenzene | |
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Melting Point |
-139 °F (NTP, 1992), -94.95 °C, -95 °C, -139 °F | |
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Advanced Synthetic Methodologies and Catalytic Production of Ethylbenzene
Catalytic Alkylation of Benzene (B151609) with Ethylene (B1197577)
The synthesis of ethylbenzene (B125841) via the alkylation of benzene with ethylene is a cornerstone of the petrochemical industry. This reaction can be performed in either the liquid or vapor phase, with zeolite catalysts being the technology of choice in most modern facilities. upm.es These solid acid catalysts offer significant advantages, including high activity, selectivity, and ease of regeneration.
Liquid-Phase Alkylation Processes and Catalyst Systems
Liquid-phase alkylation has become the preferred method for this compound production due to its operation at lower temperatures, which reduces energy consumption and minimizes side reactions like thermal cracking. upm.es This process typically occurs at temperatures between 175-315°C and pressures around 500 psig. upm.es The use of zeolite catalysts in a fixed-bed reactor system is standard.
Several types of zeolites have been developed and commercialized for liquid-phase benzene alkylation, each offering a unique combination of pore structure, acidity, and stability. The selection of a specific zeolite catalyst is critical as it directly influences the process efficiency and product purity. Large-pore zeolites are generally preferred for this reaction. lidsen.com
Y-type Zeolites : Modified Y-type zeolites, particularly ultrastable Y (USY) zeolites, are widely used in this compound synthesis. upm.esacs.orgacs.org These catalysts are effective for both the primary alkylation reaction and the transalkylation of by-products like dithis compound. researchgate.net Catalyst samples based on zeolite Y have been found to be highly active in the transalkylation reaction. researchgate.net The process involves feeding ethylene below the Y-zeolite catalyst bed while excess benzene is added through a reflux. upm.es The catalyst's acidity can be tailored; for instance, a highly acidic Y-zeolite (FCC-Y) can be modified by steaming to create a catalyst with lower acidity (FCC-SY), which favors disproportionation over cracking. acs.org
Beta Zeolites : Zeolite Beta is another highly effective catalyst for the liquid-phase alkylation of benzene with ethylene, known for its three-dimensional 12-ring channel system and strong acidic sites. researchgate.netmdpi.com Its high activity is a key feature, although it can be prone to deactivation. lidsen.comresearchgate.net The performance of Beta zeolite is influenced by its Si/Al molar ratio; a lower ratio (higher aluminum content) generally leads to higher initial activity but can also result in faster deactivation. researchgate.net High-performance Beta zeolites, characterized by a high ratio of strong to weak acid sites (greater than 1), have shown superior performance in benzene alkylation compared to conventional Beta zeolites. google.com
MCM-22 Zeolites : MCM-22 (also known by its structural type, MWW) is a highly effective zeolite for the alkylation of benzene with olefins. lidsen.com Its unique pore structure, featuring both a 10-ring channel system and 12-ring supercages on the external surface, allows alkylation to occur on the outer acid sites. lidsen.comias.ac.in This structure contributes to high selectivity and stability. MCM-22 has been successfully used in commercial processes and can be modified to enhance its performance, for example, by treating it with hydrogen peroxide to create an ITQ-2-like material with well-preserved structure and morphology. ias.ac.in
| Catalyst Type | Key Structural Features | Typical Si/Al Ratio | Advantages in Liquid-Phase Alkylation |
| Y-type (USY) | Faujasite (FAU) framework, large supercages | Variable, modified for stability | High activity for alkylation and transalkylation, well-established technology. upm.esresearchgate.net |
| Beta (BEA) | Intergrowth of two polymorphs, 3D 12-ring pore system | 10 - 100 mdpi.com | High activity, strong acid sites. researchgate.net |
| MCM-22 (MWW) | 2D sinusoidal 10-ring channels, 12-ring surface supercages | ~30 iitm.ac.in | High selectivity, stable performance, unique surface catalysis. lidsen.com |
The reaction is typically carried out with a stoichiometric excess of benzene to ethylene, with molar ratios ranging from 3:1 to 10:1. upm.es This high ratio suppresses the formation of polyalkylated by-products and reduces catalyst deactivation. upm.es The kinetics of the process are complex, influenced by temperature, pressure, reactant concentrations, and catalyst properties.
Thermodynamic analysis shows that the main alkylation reaction is favorable at the typical operating temperatures of 333-408 K. lanl.gov Kinetic studies have determined activation energies for the key reaction steps. For example, in one study, the activation energies for the formation of this compound and its subsequent reaction were determined to be 135.5 kJ/mol and 131.9 kJ/mol, respectively. lanl.gov The rate constants are crucial for developing mathematical models that can predict reactor performance and optimize operating conditions to maximize this compound yield while minimizing by-product formation and catalyst deactivation. acs.org
| Parameter | Typical Value/Range | Significance |
| Reaction Temperature | 175 - 315 °C upm.es | Affects reaction rate and selectivity; lower temperatures reduce by-products. |
| Pressure | ~500 psig (~3.5 MPa) upm.es | Maintains the liquid phase. |
| Benzene/Ethylene Molar Ratio | 3:1 to 10:1 upm.es | High ratio minimizes polyalkylation and catalyst fouling. |
| Activation Energy (Ea) | ~130-135 kJ/mol lanl.gov | Determines the temperature sensitivity of the reaction rate. |
| Reaction Enthalpy (ΔH) | Exothermic | Heat removal is a key aspect of reactor design. |
Vapor-Phase Alkylation Processes and Catalyst Systems
Vapor-phase alkylation was the dominant technology before the widespread adoption of liquid-phase processes. It operates at higher temperatures, typically ranging from 300°C to 450°C, and lower pressures compared to liquid-phase methods. d-nb.infoscribd.com While it requires higher energy input, it remains a viable and established technology. The Mobil-Badger process is a well-known example of a vapor-phase technology. scribd.com
The catalyst of choice for vapor-phase alkylation is primarily from the ZSM family, with ZSM-5 being the most prominent. d-nb.info
ZSM-5 Zeolites : ZSM-5 (MFI framework type) is a medium-pore zeolite with a unique three-dimensional channel system. Its pore size is particularly well-suited for the alkylation of benzene with ethylene, as it allows for the diffusion of reactants and the desired this compound product while hindering the formation and diffusion of larger polyalkylated molecules. d-nb.info This "shape-selective" property contributes to high this compound selectivity. However, the high acid strength of ZSM-5 can sometimes lead to increased carbon formation (coking) from ethylene, which necessitates operating at high benzene-to-ethylene molar ratios (8:1 to 16:1) to mitigate this effect. d-nb.info Modifications of ZSM-5, such as combining it with binders like kaolinite or through chemical treatments, can improve its stability and performance. d-nb.inforesearchgate.net
Optimizing process parameters is critical to maximize this compound yield and selectivity while minimizing catalyst deactivation and energy consumption in the vapor-phase process.
Key parameters include:
Temperature : The reaction is typically conducted between 350°C and 450°C. d-nb.inforesearchgate.net Higher temperatures generally increase benzene conversion, but can also lead to more side products and faster catalyst coking. d-nb.info
Pressure : Operating pressures are in the range of 0.5 to 0.9 MPa. researchgate.net
Benzene to Ethylene Molar Ratio : A high molar ratio (typically 4:1 to 7:1 or higher) is employed to suppress side reactions, particularly the formation of xylenes (B1142099) and other by-products, and to reduce coking. d-nb.inforesearchgate.net
Space Velocity : The ethylene weight hourly space velocity (WHSV) is carefully controlled, with optimal ranges often cited between 0.4 and 0.7 h⁻¹. researchgate.net
Optimization strategies often involve balancing these parameters to achieve high ethylene conversion (often over 99%) and high selectivity towards this compound. researchgate.net For instance, while a higher temperature boosts conversion, it might decrease selectivity, requiring an adjustment in the benzene-to-ethylene ratio to compensate. d-nb.info Process modifications, such as converting double-bed reactors to multiple single-bed reactors, can also enhance selectivity and reduce energy consumption. researchgate.net Genetic algorithms have been employed to find optimal ethylene flow rates for different reactor stages, further improving this compound selectivity by minimizing undesired transalkylation reactions. ripi.ir
| Parameter | Optimal Range | Impact on Process |
| Temperature | 350 - 450 °C d-nb.inforesearchgate.net | Balances reaction rate against selectivity and catalyst coking. |
| Pressure | 0.5 - 0.9 MPa researchgate.net | Influences reactant partial pressures and reaction equilibrium. |
| Benzene/Ethylene Molar Ratio | 4:1 - 16:1 d-nb.inforesearchgate.net | High ratio is crucial for high selectivity and long catalyst life. |
| Ethylene WHSV | 0.4 - 0.7 h⁻¹ researchgate.net | Affects reactant residence time and conversion. |
Chemical Reactivity and Transformation Pathways of Ethylbenzene
Oxidative Dehydrogenation of Ethylbenzene (B125841) to Styrene (B11656)
The oxidative dehydrogenation (ODH) of this compound is an important alternative to conventional direct dehydrogenation for styrene production. This process is exothermic and can be operated at lower temperatures, offering potential energy savings and higher conversion rates due to the absence of thermodynamic equilibrium limitations.
A variety of catalytic systems have been investigated for the ODH of this compound, with a significant focus on metal oxides. Catalysts based on vanadium, iron, cerium, and manganese have shown considerable activity. For instance, a V2O5/TiO2 catalyst has been studied for its effectiveness in this reaction. nih.gov Computational and kinetic studies on such catalysts suggest that the reaction often proceeds via a Mars-van Krevelen (MvK) redox mechanism. nih.govkfupm.edu.sa
The MvK mechanism involves a two-stage oxidation-reduction process. nih.gov In the first stage, this compound is oxidized by lattice oxygen from the catalyst surface to form styrene and water, while the catalyst is reduced. In the second stage, the reduced catalyst is re-oxidized by gaseous oxygen. nih.gov Density Functional Theory (DFT) calculations have provided deeper insights, suggesting that this compound first adsorbs dissociatively on the catalyst, forming an this compound radical. This radical then adsorbs on an active site, such as a vanadyl group or a bridging oxygen, and subsequently loses a hydrogen atom to produce styrene. nih.gov The catalyst is then regenerated by molecular oxygen. nih.gov
Recent research has also explored the use of a CO2-O2 mixture as the oxidant over catalysts like K/CeO2. kfupm.edu.sa In this system, CO2 is believed to induce oxygen vacancies in the ceria, promoting the exchange between gaseous oxygen and the catalyst's lattice oxygen. The reaction still follows an MvK mechanism, utilizing the Ce³⁺/Ce⁴⁺ redox pair. kfupm.edu.sa
| Catalyst System | Proposed Mechanism | Key Features |
| V2O5/TiO2 | Mars-van Krevelen | Two-stage oxidation-reduction process involving lattice oxygen. |
| K/CeO2 with CO2-O2 | Mars-van Krevelen | CO2 induces oxygen vacancies, utilizing the Ce³⁺/Ce⁴⁺ redox pair. |
| Fe-Graphitic Nanoplatelets | Oxidative Dehydrogenation | Provides active sites for styrene production at lower temperatures. |
Kinetic studies are crucial for understanding the reaction rates and for the design and simulation of industrial reactors. For the dehydrogenation of this compound to styrene, intrinsic rate equations based on the Hougen-Watson formalism have been developed for commercial potassium-promoted iron catalysts. researchgate.net These kinetic models are derived from extensive experimental data obtained under various conditions, including different temperatures, space times, and feed molar ratios of steam, styrene, and hydrogen to this compound. researchgate.net
The resulting kinetic models can be applied to simulate industrial multibed adiabatic reactors, considering both axial and radial flow. researchgate.net These simulations often account for factors such as thermal radical-type reactions, internal diffusion limitations, and coke formation. researchgate.net A well-developed kinetic model can accurately predict the yield of each product component and can be used to optimize operating conditions for maximum styrene production. fao.org For example, one study found that the maximum production of styrene could be achieved at a reaction temperature of 873.15 K, a flow rate of 109 mL/min, and an this compound inlet partial pressure of 9350 Pa. fao.org
The use of steam in the process is a significant factor in reaction engineering. It increases the selectivity for styrene at a given conversion level and enhances the lifetime and stability of the catalyst. researchgate.net
| Parameter | Influence on Styrene Production |
| Temperature | Higher temperatures generally favor the endothermic dehydrogenation reaction, but can also lead to side reactions. |
| Steam-to-Ethylbenzene Ratio | Increases selectivity to styrene and catalyst stability. |
| Space Time | Affects the conversion of this compound. |
| Feed Composition | The presence of styrene and hydrogen in the feed can influence the reaction equilibrium. |
Catalyst deactivation is a significant challenge in the industrial production of styrene from this compound. The primary causes of deactivation include:
Coke formation: Carbonaceous deposits can block active sites and pores on the catalyst surface. nih.gov
Potassium migration and loss: In potassium-promoted iron catalysts, potassium can migrate from the surface to the inner parts of the catalyst particle or be lost through volatilization. nih.gov
Reduction of the active phase: The active Fe³⁺ species can be reduced to less active Fe²⁺, leading to the formation of inactive FeO. nih.govresearchgate.net
Physical degradation: The mechanical strength of the catalyst can decrease over time. nih.gov
These deactivation mechanisms are often interconnected. For instance, the reduction of Fe³⁺ and the loss of potassium can enhance coking activity, leading to a further loss of catalytic performance. nih.gov
Several strategies are employed for catalyst regeneration. One common method for catalysts deactivated by coke is the gasification of the carbonaceous deposits by contacting the catalyst with oxidizing agents like oxygen or carbon dioxide. Chemical treatments with acidic or alkaline solutions can also be used to remove blockages and poisoning materials. For supported metal catalysts, regeneration can sometimes be achieved by redispersing the metal crystallites.
| Deactivation Mechanism | Description | Regeneration Strategy |
| Coking/Fouling | Deposition of carbonaceous material on the catalyst surface, blocking active sites. | Gasification of coke with O2, CO2, or H2. |
| Poisoning | Irreversible chemisorption of molecules onto active sites. | Chemical washing to remove poisoning material. |
| Sintering/Aging | Loss of active surface area due to prolonged exposure to high temperatures. | Redispersion of metal crystallites. |
| Phase Change | Reduction of the active metal oxide to a less active state (e.g., Fe³⁺ to Fe²⁺). | Oxidation-reduction treatments. |
Other Catalytic and Non-Catalytic Reactions Involving this compound
Besides oxidative dehydrogenation, this compound can undergo other transformations, such as disproportionation, cracking, and photochemical reactions.
Disproportionation of this compound involves the transfer of an ethyl group between two this compound molecules to produce benzene (B151609) and dithis compound. This reaction is often catalyzed by zeolites, such as HZSM-5. kfupm.edu.sa Higher temperatures generally favor disproportionation over other reactions like ethylation. kfupm.edu.sa
Cracking of this compound involves the breaking of C-C bonds to form smaller molecules. The primary products of this compound cracking are typically benzene and ethylene (B1197577). This reaction can occur alongside dehydrogenation and is influenced by the catalyst's acidity and the reaction temperature. rsc.org For instance, over CrOx/Al2O3 catalysts, an initial cracking period is observed before the dehydrogenation regime begins. rsc.org During this period, coke deposition occurs, which can lower the catalyst's acidity and favor dehydrogenation activity. rsc.orgrsc.org The activation energy for this compound cracking can be comparable to that of disproportionation, leading to benzene as a significant byproduct. kfupm.edu.sa
| Reaction | Description | Typical Products | Catalyst |
| Disproportionation | Transfer of an ethyl group between two this compound molecules. | Benzene, Dithis compound | HZSM-5 |
| Cracking | Breaking of C-C bonds in the ethyl group. | Benzene, Ethylene | Acidic catalysts (e.g., CrOx/Al2O3) |
This compound can undergo photooxidation in the presence of light and an oxidizing agent. Smog chamber experiments have shown that the photooxidation of this compound can produce a variety of products in both the gas and particle phases. nih.gov Predominant gas-phase products include ethylphenol, methylglyoxal, phenol (B47542), and benzaldehyde. nih.gov In the particle phase, products such as 2-ethylfurane, ethylglyoxylic acid, nitrothis compound, and ethyl-nitrophenol have been identified. nih.gov
The photooxidation can be promoted by catalysts. For example, a carbonaceous material in the presence of cyclohexene can catalyze the photooxidation of this compound by air. researchgate.net Depending on the catalyst and reaction conditions, this process can yield products like 1-phenylethanol (B42297) and acetophenone (B1666503). researchgate.net Naphthalene (B1677914) dioxygenase, an enzyme, can also catalyze the oxidation of this compound through different pathways, leading to products such as (S)-1-phenethyl alcohol, acetophenone, and styrene. nih.gov
| Transformation | Conditions | Major Products |
| Photooxidation | Smog chamber, UV light | Ethylphenol, Methylglyoxal, Phenol, Benzaldehyde |
| Catalytic Photooxidation | Air, carbonaceous catalyst, cyclohexene | 1-Phenylethanol, Acetophenone |
| Enzymatic Oxidation | Naphthalene dioxygenase | (S)-1-Phenethyl alcohol, Acetophenone, Styrene |
Environmental Fate, Transport, and Remediation Research of Ethylbenzene
Environmental Partitioning and Distribution Dynamics
The environmental distribution of ethylbenzene (B125841) is largely dictated by its high vapor pressure and moderate water solubility, which cause it to readily volatilize. who.inttpsgc-pwgsc.gc.ca When released into the environment, the majority of this compound is expected to partition into the atmosphere. inchem.orgwho.int
The exchange of this compound between air, water, and soil is a dynamic process governed by several key physicochemical properties. Its tendency to move from water to air is described by its Henry's Law constant. Due to its significant vapor pressure and low water solubility, this compound that is spilled on land or in water will largely evaporate into the atmosphere. inchem.orgtpsgc-pwgsc.gc.ca
This compound's interaction with soil is characterized by its soil sorption coefficient (Koc), which indicates moderate mobility. epa.gov While it can adsorb to organic matter in soil, this binding is not particularly strong, meaning it has the potential to leach from the soil into groundwater. cdc.govtpsgc-pwgsc.gc.ca The process of volatilization from soil surfaces is a significant pathway for its entry into the atmosphere. epa.gov In the event of a spill, liquid this compound can form a film on the water's surface, which enhances both its dissolution in water and its volatilization into the air. tpsgc-pwgsc.gc.ca
Table 1: Physicochemical Properties of this compound Influencing Environmental Partitioning
| Property | Value | Reference |
|---|---|---|
| Water Solubility | 152 mg/L at 20°C | inchem.org |
| Vapor Pressure | 1.24 kPa at 20°C | inchem.org |
| Henry's Law Constant (H) | ~7.9 x 10⁻³ to 8.7 x 10⁻³ atm-m³/mol at 25°C | cdc.gov |
| Log Octanol-Water Partition Coefficient (Log Kow) | 3.13 - 3.15 | inchem.orgepa.gov |
| Log Soil Sorption Coefficient (Log Koc) | 1.98 - 3.04 | inchem.org |
Groundwater contamination by this compound is a significant concern, often resulting from leaking underground storage tanks, landfills, and industrial waste sites. tpsgc-pwgsc.gc.cacdc.gov Because its migration is only moderately slowed by adsorption to soil particles, this compound can leach from contaminated soil into underlying aquifers. cdc.gov Once it reaches the groundwater, it can be transported with the flow of the water. epa.gov
The presence of this compound in the unsaturated soil zone can act as a long-term source of groundwater pollution, as fluctuations in the water table can repeatedly come into contact with the contaminated soil. epa.gov Its relatively low water solubility but sufficient mobility means that dissolved plumes can form and migrate from the source area. tpsgc-pwgsc.gc.ca Although anaerobic degradation can occur in groundwater, the process is much slower than aerobic biodegradation, potentially allowing this compound to persist in an aquifer. cdc.gov
Atmospheric Chemistry of this compound
Once in the atmosphere, this compound exists almost entirely in the vapor phase and is subject to various chemical transformation processes. cdc.govalberta.ca These reactions determine its atmospheric lifetime and its contribution to air pollution phenomena like photochemical smog.
Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is not a significant degradation pathway for this compound because it does not appreciably absorb ultraviolet radiation at wavelengths that penetrate the Earth's lower atmosphere (greater than 290 nm). inchem.org
The primary mechanism for the atmospheric removal of this compound is through oxidation initiated by photochemically produced free radicals, most importantly the hydroxyl (•OH) radical. cdc.govalberta.ca The reaction with •OH radicals is rapid and proceeds via free-radical chain processes. inchem.org This oxidation can involve the abstraction of a hydrogen atom from the ethyl group or the addition of the •OH radical to the aromatic ring, forming an this compound-OH adduct. mdpi.compsu.edu This adduct can then react further with molecular oxygen (O₂). mdpi.com
The atmospheric oxidation of this compound contributes to the formation of photochemical smog. inchem.orgalberta.ca Although considered to have a lower smog formation potential than more reactive volatile organic compounds like alkenes, its widespread presence makes it a notable contributor. alberta.ca
One of the significant byproducts of this compound's photodegradation in the presence of nitrogen oxides (NOx) is peroxyacetyl nitrate (B79036) (PAN), a key component of photochemical smog and a known eye irritant. cdc.govalberta.ca The oxidation products of this compound, which are less volatile than the parent compound, can condense to form secondary organic aerosols (SOA), which are microscopic particles suspended in the atmosphere that contribute to haze. mdpi.comepa.gov Research indicates that environmental factors like relative humidity can influence the composition and formation of SOA from this compound oxidation. acs.org Studies have shown that aromatic compounds like this compound have a significant propensity to form SOA. researchgate.net
The atmospheric lifetime of this compound is relatively short due to its rapid reaction with hydroxyl radicals. alberta.ca Its atmospheric half-life—the time it takes for half of the initial amount to be removed—is estimated to be between approximately 0.5 and 3 days. epa.govcdc.govalberta.ca This short lifetime limits its potential for long-range atmospheric transport. alberta.ca
The oxidation of this compound in the atmosphere leads to the formation of several degradation byproducts. cdc.gov Experimental studies have identified a range of products resulting from its reaction with hydroxyl radicals and nitrogen oxides, including:
Ethylphenols
Benzaldehyde
m- and p-Nitrothis compound cdc.govepa.gov
Theoretical studies suggest that the reaction of the this compound-OH adduct with oxygen can lead to the formation of ethyl-phenol, while reactions with nitrogen dioxide can predominantly form nitro-ethylbenzene. mdpi.com
Table 2: Atmospheric Degradation Data for this compound
| Parameter | Finding | Reference |
|---|---|---|
| Primary Degradation Pathway | Reaction with photochemically produced hydroxyl (•OH) radicals | cdc.govalberta.ca |
| Atmospheric Half-life | Approximately 0.5 to 3 days | cdc.govalberta.ca |
| Key Smog Precursor Formed | Peroxyacetyl nitrate (PAN) | cdc.govalberta.ca |
| Identified Degradation Byproducts | Ethylphenols, Benzaldehyde, Acetophenone, Nitrothis compound | cdc.govepa.gov |
Aqueous-Phase Degradation and Remediation Technologies
Hydrolysis and Chemical Oxidation Mechanisms in Water
This compound is resistant to hydrolysis in water and soil, meaning it does not readily break down through reaction with water under normal environmental conditions. epa.govccme.ca Its degradation in aquatic environments is therefore primarily driven by other processes, such as volatilization, biodegradation, and chemical oxidation. epa.govcdc.gov
Chemical oxidation in water primarily involves reactions with photochemically produced hydroxyl radicals (·OH). cdc.gov These highly reactive species can initiate the breakdown of the this compound molecule. In surface waters, this process can be enhanced by the presence of natural substances like humic materials, a phenomenon known as sensitized photolysis. cdc.gov The oxidation of this compound in the liquid phase can yield several products, including acetophenone and methyl benzyl (B1604629) alcohol. google.comrsc.org Industrial processes have been developed to optimize the oxidation of this compound to these specific products by controlling reaction conditions, such as temperature and the presence of catalysts. google.com For instance, reducing the alkali metal content to below 0.1 ppm and maintaining a water content between 0.05% and 2% by weight at elevated temperatures can shift the product selectivity towards acetophenone. google.com While such oxidation can be a degradation pathway, research has also highlighted that the chemical oxidation of aromatic compounds like this compound can produce a wide variety of transformation byproducts, some of which may be difficult to treat or potentially harmful, underscoring the complexity of these reaction mechanisms. nih.gov
Advanced Oxidation Processes (AOPs) for this compound Removal (e.g., Fenton, Ozonation, Photocatalysis)
Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to remove organic pollutants from water by generating highly reactive hydroxyl radicals (·OH). wikipedia.orgyoutube.com These processes are effective for degrading recalcitrant compounds like this compound into smaller, less harmful molecules. wikipedia.org
Fenton Process: The Fenton reaction, which uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals, is an effective AOP for treating wastewater containing this compound. researchgate.netresearchgate.net The process is typically conducted in acidic conditions (pH 3-3.5). researchgate.net Studies have shown that combining the Fenton process with ultrasound (US-Fenton) can enhance the degradation of this compound. researchgate.net This combined approach has been shown to significantly increase the biodegradability of the wastewater, with the BOD₅/COD ratio increasing from approximately 0.15 to 0.36 after a 40-minute treatment, making it more suitable for subsequent biological treatment. researchgate.net The intermittent dosing of H₂O₂ has been found to be more effective for degrading gaseous benzene (B151609) in a wet scrubbing system, a principle that can be applied to other volatile organic compounds like this compound. rsc.org
Ozonation: Ozone (O₃) is a powerful oxidant that can be used to effectively remove this compound from water. oxidationtech.com The reaction involves either the direct oxidation of this compound by ozone molecules or indirect oxidation by hydroxyl radicals formed from ozone decomposition. mdpi.com This process breaks down the aromatic ring, ultimately leading to byproducts like carbon dioxide and water. oxidationtech.comtec.mx Research has demonstrated that ozonation can achieve high removal efficiency for this compound. For instance, approximately 3.16 grams of ozone are required to fully oxidize one gram of this compound. oxidationtech.comoxidationtech.com Studies on the simultaneous ozonation of this compound in water and fluorene (B118485) in soil showed a rapid elimination of this compound in less than 20 minutes, achieving up to 96% decomposition. tec.mx
Photocatalysis: Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (like UV light) to generate hydroxyl radicals. nih.gov When irradiated, the catalyst produces electron-hole pairs that react with water to form ·OH radicals, which then degrade the this compound. nih.govresearchgate.net
Titanium Dioxide (TiO₂): TiO₂ nanoparticles have been successfully used to degrade gaseous this compound, with removal efficiencies of 75-100% being achieved in an annular photoreactor. eeer.ir Combining TiO₂ photocatalysis with ozone (TiO₂/UV/O₃) has been shown to enhance this compound removal by up to 87.7% compared to the TiO₂/UV process alone. researchgate.net
Zinc Oxide (ZnO): ZnO nanorods have also proven effective for the photocatalytic degradation of this compound in aqueous solutions under visible light, achieving approximately 80% reduction in concentration within three hours. nih.gov ZnO nanoparticles immobilized on modified natural zeolite have also been studied, showing a removal efficiency of 50.8% for an initial this compound concentration of 25 ppm. tums.ac.ir
Table 1: Research Findings on AOPs for this compound Removal
| AOP Method | Catalyst/Reagents | Key Findings | Removal Efficiency | Source |
|---|---|---|---|---|
| Ultrasound-Assisted Fenton | Fe²⁺, H₂O₂, Ultrasound | Increased biodegradability index (BOD₅/COD) from ~0.15 to 0.36 in 40 mins. | ~55-70% COD reduction | researchgate.net |
| Ozonation | O₃ | Rapid elimination in <20 minutes in a simultaneous water/soil system. | Up to 96% | tec.mx |
| Photocatalysis (Gas Phase) | TiO₂ nanoparticles, UV light | Complete decomposition (100%) at initial concentrations up to 0.41 g/m³. | 75-100% | eeer.ir |
| Photocatalysis with Ozone (Gas Phase) | TiO₂, UV light, O₃ | Enhanced VOC removal by 87.7% compared to TiO₂/UV alone. Maximum conversion of 98% achieved under optimal conditions. | Up to 98% | researchgate.net |
| Photocatalysis (Aqueous Phase) | ZnO nanorods, Visible light | Degradation followed Langmuir-Hinshelwood kinetics. | ~80% in 3 hours | nih.gov |
Soil and Sediment Degradation Processes
Sorption and Desorption Dynamics of this compound in Soil Matrices
The interaction of this compound with soil is governed by sorption and desorption processes, which influence its mobility and availability for degradation or transport. ccme.ca this compound is considered to be only moderately adsorbed by soil. epa.gov The soil sorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, was measured at 164 for a silt loam, indicating moderate mobility. epa.gov This moderate sorption means there is a significant probability of it leaching through soil and into groundwater. epa.govcdc.gov
Sorption dynamics are influenced by soil properties. The process is affected by the soil's organic matter content, clay type, and moisture content. ccme.cantu.edu.tw In remediation scenarios like Soil Vapor Extraction (SVE), the adsorption of this compound onto fine-grained soil particles can lead to a "tailing effect," where the removal rate slows down over time as the remaining contaminant is in an adsorbed state, making it harder to extract. mdpi.com The movement of this compound in soil is a competition between transport processes like volatilization and leaching, and retardation processes like sorption and biodegradation. cdc.gov Because migration is only moderately retarded by adsorption, there is a risk of the compound leaching into anaerobic groundwater environments before it can be biotransformed in the soil. cdc.gov
Chemical and Physical Degradation in Terrestrial Environments
In terrestrial environments, the fate of this compound is largely determined by physical and chemical degradation processes, with volatilization being a dominant factor. ccme.cacdc.gov
Physical Degradation: Due to its volatility, this compound released to soil or water readily moves into the atmosphere. cdc.govcdc.gov This volatilization is a primary physical process that removes this compound from the terrestrial environment. ccme.ca Once in the air, it exists predominantly in the vapor phase. epa.govcdc.gov
Chemical Degradation: In the atmosphere, vapor-phase this compound is degraded by reacting with photochemically produced hydroxyl radicals. cdc.gov The estimated half-life for this atmospheric reaction is between 0.5 and 2 days. epa.gov This process breaks down the this compound, although it can also contribute to the formation of photochemical smog components like peroxyacetylnitrate (PAN). cdc.gov Direct photolysis (breakdown by sunlight) is not considered a significant degradation pathway for this compound. epa.gov In the soil itself, aside from biodegradation by microorganisms, direct chemical transformation is less significant compared to volatilization and biological processes. ccme.cacdc.gov Remediation techniques like Soil Vapor Extraction (SVE) coupled with heating can enhance the physical removal of this compound from soil. mdpi.com
Table 2: Factors Influencing this compound Degradation in Soil
| Process | Description | Key Influencing Factors | Source |
|---|---|---|---|
| Sorption/Desorption | Binding of this compound to soil particles. It is a reversible process. | Soil organic matter content, soil texture (clay content), moisture content. | ccme.cantu.edu.tw |
| Volatilization | The physical process of this compound evaporating from the soil surface into the air. | Vapor pressure of this compound, soil temperature, air flow. | ccme.cacdc.gov |
| Atmospheric Chemical Degradation | Reaction with hydroxyl radicals in the atmosphere after volatilization. | Sunlight intensity, concentration of hydroxyl radicals. | epa.govcdc.gov |
| Leaching | Downward movement of this compound through the soil profile with percolating water. | Soil permeability, water infiltration rate, sorption coefficient (Koc). | epa.govcdc.gov |
Biogeochemical Cycling and Microbial Degradation of Ethylbenzene
Aerobic Biodegradation Pathways
Under aerobic conditions, the presence of oxygen facilitates the rapid and efficient degradation of ethylbenzene (B125841) by various microorganisms, primarily bacteria mdpi.comresearchgate.net. These pathways typically involve oxygenase enzymes that initiate the breakdown of the stable aromatic ring or the ethyl side chain.
The initial step in aerobic this compound degradation involves the action of oxygenases, which incorporate oxygen atoms into the this compound molecule, increasing its water solubility and reactivity mdpi.comresearchgate.net. Two primary mechanisms are observed:
Monooxygenation: Enzymes like monooxygenases can attack the ethyl side chain of this compound, oxidizing it to form intermediates such as 1-phenylethanol (B42297) or leading to substituted pyrocatechols or phenylglyoxal (B86788) derivatives researchgate.netnih.gov. For instance, naphthalene (B1677914) dioxygenase (NDO) can convert this compound to styrene (B11656) or 1-phenylethanol karger.comresearchgate.netethz.ch.
Dioxygenation: Alternatively, dioxygenases can directly attack the aromatic ring of this compound, introducing two hydroxyl groups to form a cis-dihydrodiol intermediate or directly yielding hydroxylated aromatic compounds like 2-hydroxy-substituted catechols mdpi.comresearchgate.netnih.gov. This compound dioxygenase is one such enzyme that facilitates this ring oxidation researchgate.netethz.ch.
Following the initial oxygenase-mediated attack, the resulting intermediates are channeled into central metabolic pathways. Aerobic degradation often leads to the formation of substituted catechols, such as 3-ethylcatechol goettingen-research-online.deethz.ch. These catechols are then subjected to ring cleavage by dioxygenase enzymes, which break open the aromatic structure researchgate.netnih.govgoettingen-research-online.deethz.ch.
The ring cleavage can occur via two main routes:
Ortho-cleavage: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups, leading to the formation of cis,cis-muconic acid derivatives.
Meta-cleavage: Catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, producing 2,3-dihydroxy-phenyl derivatives researchgate.netnih.govgoettingen-research-online.de.
For 3-ethylcatechol, specifically, the enzyme 2,3-dihydroxythis compound 1,2-dioxygenase is involved in the meta-cleavage pathway goettingen-research-online.de. The linearized products are then further metabolized through a series of oxidation steps, eventually feeding into central metabolic pathways like the Krebs cycle, yielding simple molecules such as pyruvate, acetaldehyde, and acetyl-CoA researchgate.netethz.ch.
Several key enzymes have been identified and characterized for their roles in aerobic this compound degradation.
Naphthalene Dioxygenase (NDO): This multicomponent enzyme system, found in bacteria like Pseudomonas sp. strain NCIB 9816-4, is known for its broad substrate specificity and ability to initiate this compound degradation. It can convert this compound to styrene or 1-phenylethanol karger.comresearchgate.netethz.chnih.govasm.org. NDO consists of a reductase component, an iron-sulfur protein (ferredoxin), and a terminal oxygenase component with alpha and beta subunits nih.gov.
This compound Dioxygenase: This enzyme directly oxidizes the aromatic ring of this compound researchgate.netethz.ch.
Monooxygenases and Dioxygenases: Generally, these enzyme classes are crucial for the initial activation of this compound, either at the side chain or the aromatic ring mdpi.comresearchgate.netnih.govresearchgate.net.
Table 1: Key Enzymes in Aerobic this compound Biodegradation
| Enzyme Class/Specific Enzyme | Primary Action | Example Microorganism(s) | Reference(s) |
| Monooxygenases | Oxidation of ethyl side chain (e.g., to alcohol, ketone) | Pseudomonas spp. | researchgate.netnih.govkarger.com |
| Dioxygenases | Oxidation of aromatic ring (e.g., to diols) | Pseudomonas spp. | mdpi.comresearchgate.netnih.gov |
| Naphthalene Dioxygenase (NDO) | Dioxygenation of aromatic ring or oxidation of ethyl side chain to styrene/1-phenylethanol | Pseudomonas sp. strain NCIB 9816-4 | karger.comresearchgate.netethz.chnih.govasm.org |
| This compound Dioxygenase | Dioxygenation of aromatic ring | Pseudomonas sp. strain NCIB 10643 | researchgate.netethz.ch |
| Catechol 1,2-dioxygenase | Ortho-cleavage of catechols | Various aerobic bacteria | researchgate.netnih.govgoettingen-research-online.de |
| Catechol 2,3-dioxygenase | Meta-cleavage of catechols | Various aerobic bacteria | researchgate.netnih.govgoettingen-research-online.de |
| 2,3-dihydroxythis compound 1,2-dioxygenase | Meta-cleavage of 3-ethylcatechol | Various aerobic bacteria | goettingen-research-online.de |
Environmental Factors Influencing this compound Biodegradation Kinetics and Pathways
The rate and efficiency of this compound biodegradation are significantly influenced by a variety of environmental factors, particularly under anaerobic conditions where degradation is generally slower than under aerobic conditions cdc.gov.
Electron Acceptors: The type of electron acceptor available dictates the microbial communities capable of degrading this compound. Degradation has been observed under denitrifying (using nitrate), sulfate-reducing (using sulfate), iron(III)-reducing (using Fe(III)), and methanogenic (using CO2) conditions oup.combesjournal.com. The specific electron acceptor can influence the structure and activity of the degrading microbial consortia besjournal.com.
Oxygen Availability: As this compound degradation is often studied under anaerobic conditions, the absence of oxygen is a critical factor. The key initial step catalyzed by EbDH is an oxygen-independent hydroxylation, highlighting the importance of anoxic environments for this pathway karger.comnih.govcdc.gov.
Co-contaminants: The presence of other hydrocarbons, such as benzene (B151609), toluene, and xylenes (B1142099) (BTEX), can impact this compound degradation kinetics. While some co-contaminants may stimulate degradation through co-metabolism or cross-feeding, others, like ethanol (B145695) often found in blended gasoline, can hinder the process by competing for nutrients and electron acceptors, potentially leading to longer contaminant plumes biorxiv.orgmdpi.comasm.org.
Acclimation Period: Microbial communities often require an acclimation period to develop the necessary enzymatic machinery and population sizes for effective this compound degradation inchem.org.
Physicochemical Properties: Factors such as soil type, porosity, water availability, and depth to groundwater influence the movement and bioavailability of this compound in the subsurface inchem.org. Adsorption to soil particles can also affect its accessibility to microorganisms inchem.org.
Temperature and pH: While specific quantitative data for this compound degradation are limited in the provided snippets, temperature and pH are known to affect microbial activity and enzyme kinetics, including the pH-dependent performance of EbDH karger.comnih.gov.
Understanding these factors is crucial for predicting the fate of this compound in contaminated environments and for designing effective bioremediation strategies.
Compound List
Acetyl-CoA
Benzene
Benzoate
Benzoyl-CoA
3-oxophenylpropionate
(S)-1-phenylethanol
Propylbenzene
3-phenylprop-1-ene
3-phenylprop-1-yne
Succinyl-CoA
Toluene
Xylenes
this compound
Indane
Tetrahydronaphthalene
Advanced Analytical and Spectroscopic Methodologies in Ethylbenzene Research
Development of Novel Sensors and Detection Technologies for Research Applications
The accurate and timely detection of ethylbenzene (B125841) is crucial for various research applications, ranging from environmental monitoring and industrial safety to understanding chemical processes. While traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) remain robust for laboratory analysis, the drive for real-time, portable, and highly sensitive detection has spurred the development of novel sensor technologies. Research efforts are focused on creating devices that can identify and quantify this compound, often within complex mixtures of volatile organic compounds (VOCs) like Benzene (B151609), Toluene, and Xylenes (B1142099) (BTEX), with improved selectivity, lower detection limits, and faster response times.
Advanced Sensor Technologies for this compound Detection
A variety of innovative sensing platforms are being explored and refined for this compound research, leveraging advancements in materials science, nanotechnology, and signal processing.
Optical Sensors
Optical sensing technologies offer non-intrusive and often visual detection methods.
Photonic Crystal (PC) Sensors: These sensors utilize materials with tunable optical properties to detect VOCs. A notable development involves copolymer-based 1D photonic crystals, such as those comprising poly(styrene-ethylene glycol dimethacrylate-acrylic acid) and TiO₂. These sensors are designed for visual discrimination of aromatic VOCs, including this compound. Research indicates that such sensors can achieve a response balance for this compound within approximately 8 seconds, demonstrating rapid and reversible color changes in response to the analyte figshare.com. The introduction of water can also influence their optical properties, suggesting potential for nuanced detection.
Laser-Based Cavity-Enhanced Absorption Spectroscopy (CEAS): This advanced technique employs mid-infrared lasers tuned to specific absorption bands of molecules. By using a distributed feedback inter-band cascade laser and an off-axis CEAS configuration, researchers have developed a sensor capable of trace detection of BTEX compounds at ambient conditions. The integration of deep neural networks (DNNs) allows for simultaneous and selective measurements of these compounds. In research settings, this system has demonstrated a minimum detection limit (DL) for this compound as low as 9.1 parts per billion (ppb) with an integration time of 10 seconds researchgate.net.
Film-Based Fluorescent Sensors: Utilizing novel fluorescent materials, such as perylene (B46583) bisimide (PBI) derivatives like P-PBI, these sensors combine capillary condensation and solvation effects to enrich analytes from the vapor phase. This approach has shown unprecedented sensitivity, speed, and reversibility for aromatic hydrocarbons. For this compound, detection limits as low as 1.9 ppm have been reported, with response times around 3 seconds and real-time identification capabilities within a minute. The films are also noted for their photochemical stability and ability to withstand over 300 repetitive tests without significant bleaching acs.org.
Chemiresistive Sensors
Chemiresistive sensors operate by detecting changes in electrical resistance upon interaction with target analytes.
Doped Graphene and Nanomaterials: Graphene and its derivatives, particularly when doped with elements like Nitrogen (N), Oxygen (O), or Palladium (Pd), have shown significant promise for BTEX sensing. Density Functional Theory (DFT) studies indicate that O-doped graphene exhibits excellent selectivity for this compound, while Pd-doped graphene demonstrates significant selectivity and higher sensitivity compared to O-doped counterparts researchgate.netrsc.org. Similarly, boron nitride nanotubes (BNNTs), especially when doped with elements like Oxygen, have been investigated for their electrical sensitivity to this compound. Doping can enhance adsorption energy and sensitivity, potentially creating suitable semiconductor materials for this compound sensors researchgate.net.
Polymer-Carbon Black Composites: Composites of ethylenevinyl acetate (B1210297) (EVA) and carbon black (CB) have been synthesized for sensing BTEX vapors. These sensors can operate at room temperature and show a linear response with increasing vapor concentration. Research has explored concentration ranges for this compound from 100 to 500 ppm beilstein-journals.org. While effective, some studies note scattering in measurements, indicating areas for sensor optimization to improve precise concentration determination beilstein-journals.org.
Cation-π Interactions: Exploiting the non-covalent interactions between π-systems of aromatic compounds and cations, researchers have developed chemiresistors using metalated gold monolayer-protected clusters. These sensors have shown sensitive and selective responses to aromatic VOCs like this compound, with sensor responses consistent with a cation-π interaction model researchgate.net.
Electrochemical Sensors
Electrochemical sensors offer sensitive detection through redox reactions.
Mixed Potential Gas Sensors: Mixed potential gas sensors, particularly those utilizing a Strontium-doped Lanthanum Chromite (La₀.₈Sr₀.₂CrO₃, LSCO) electrode with a Yttria-Stabilized Zirconia electrolyte, have demonstrated high sensitivity and selectivity towards BTEX compounds. These sensors have achieved detection limits as low as 0.5 ppm for BTEX researchgate.net.
Quartz Crystal Microbalance (QCM) Sensors
QCM sensors detect mass changes on their surface.
Polyaniline Nanofiber-Based QCM: The use of polyaniline nanofibers as a sensing material has significantly enhanced the detection capabilities of QCM sensors for BTEX vapors, achieving detection limits down to 50 ppb for this compound. These sensors are also notable for their moisture resistance, minimal response fluctuations across varying humidity levels (50-90% relative humidity), short response times (22-38 seconds for 50 ppb this compound), and excellent long-term stability scielo.br. The sensitivity for this compound has been reported as -197.8 Hz/ppm scielo.br.
Hybrid Separation and Detection Devices
These systems integrate chromatographic separation with advanced sensing elements to tackle complex mixtures.
Microfabricated Tuning Fork Sensors: Devices combining fast, miniaturized chromatographic separation with sensing elements, such as molecularly imprinted polymers (MIPs) on quartz crystal tuning forks, have been developed. These hybrid systems can rapidly detect and analyze BTEX components in real samples containing interfering agents without the need for preconcentration or heating. They offer high sensitivity and selectivity, alongside low cost, low power consumption, and small size, making them suitable for occupational health and industrial safety applications nih.govnih.gov.
Biomarker Analysis
Beyond direct vapor detection, research also focuses on detecting metabolites as biomarkers of exposure.
Mandelic Acid in Urine: The determination of mandelic acid in urine serves as a biomarker for this compound exposure. Analytical methods for this include GC analysis of derivatized mandelic acid (detection limit of 1.0 mg/L), isotachophoresis (detection limit of 0.04 mmol/L), and high-performance liquid chromatography (HPLC) (detection limit of 0.01 mmol/L) iarc.frnih.govnih.gov.
Summary of Novel Sensor Technologies for this compound
The following table summarizes some of the key novel sensor technologies and their reported performance metrics for this compound detection in research applications.
| Sensor Technology | Sensing Material / Principle | Detection Limit (this compound) | Response Time (this compound) | Selectivity / Key Feature | Reference |
| Photonic Crystal (PC) Sensor | Copolymer-based (P(St-EGDMA-AA) + TiO₂) | Not specified | ~8 s | Visual discrimination of BTEX, portable | figshare.com |
| Laser-Based CEAS | MIR laser, Cavity-Enhanced Absorption Spectroscopy | 9.1 ppb (at 10s integration) | 10 s (integration time) | Simultaneous and selective BTEX detection using DNNs | researchgate.net |
| Film-Based Fluorescent Sensor | Pentiptycene-Perylene Bisimide (P-PBI) derivative | 1.9 ppm | ~3 s | High sensitivity, speed, reversibility, moisture-resistant, stable | acs.org |
| Doped Graphene (O-doped) | Graphene doped with Oxygen | Not specified | Not specified | Excellent selectivity for this compound | researchgate.netrsc.org |
| Doped Graphene (Pd-doped) | Graphene doped with Palladium | Not specified | Not specified | Significant selectivity and higher sensitivity for this compound | researchgate.netrsc.org |
| BNNT (O-doped) | Boron Nitride Nanotube doped with Oxygen | Not specified | Not specified | Potential semiconductor for electrical signal generation, reduced energy gap | researchgate.net |
| Electrochemical Gas Sensor (LSCO/Pt/YSZ) | La₀.₈Sr₀.₂CrO₃ electrode with YSZ electrolyte | 0.5 ppm | Not specified | High sensitivity and selectivity for BTEX | researchgate.net |
| QCM Sensor | Polyaniline nanofibers on Quartz Crystal Microbalance | 50 ppb | 22-38 s | Moisture-resistant, stable, fast response | scielo.br |
| Hybrid Separation/Detection (MIP-TF) | Molecularly Imprinted Polymers on Quartz Crystal Tuning Forks | Detects this compound | Fast (<1 min for BTEX) | Combines separation and sensing, low cost, small size, suitable for field applications | nih.govnih.gov |
Compound List
this compound
Benzene
Toluene
Xylenes (o-xylene, m-xylene, p-xylene)
Mandelic Acid
Hydrogen Sulfide
Carbon Monoxide
Nitrogen Dioxide
Ammonia
Methane
Trimethylarsine
Vinyl Chloride
Mercaptans (including ethyl-mercaptan)
Nitrobenzene
2-Ethylhexanol
Computational and Theoretical Studies on Ethylbenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and predicting the reactivity of ethylbenzene (B125841). These methods provide detailed information about molecular orbitals, energy levels, and reaction pathways, forming the basis for understanding its chemical transformations.
Density Functional Theory (DFT) has been extensively applied to study the reaction pathways and transition states involving this compound. These studies aim to map out the energetic landscape of reactions, identify key intermediates, and determine the rate-limiting steps.
Research has investigated the atmospheric photooxidation of this compound initiated by hydroxyl (OH) radicals. DFT calculations, often coupled with conventional transition state theory (CTST), have been used to explore numerous reaction paths of the this compound-OH adduct (EB-Ortho) with species like O₂ and NO₂. These studies predict that OH addition to this compound predominantly occurs at the ortho position daneshyari.com. For instance, the reaction of the EB-Ortho adduct with O₂ suggests that ethyl-phenol, formed via hydrogen abstraction, is a major product under atmospheric conditions. Subsequent reactions of peroxy radicals generated from O₂ addition can lead to the formation of products such as 5-ethyl-6-oxo-2,4-hexadienal, furan, and ethyl-glyoxal mdpi.comresearchgate.net. The calculated rate constants for the reaction of the EB-Ortho adduct with O₂ and NO₂ were reported as 9.57 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ and 1.78 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively, within the 298–398 K temperature range researchgate.net.
DFT has also been employed to study the interaction of atomic oxygen (O(³P)) with this compound. These calculations indicate the formation of van der Waals adducts that evolve into stable minima with C-O bond formation, with the ortho site approach being slightly favored over para and meta positions chemrxiv.org. Furthermore, DFT has been utilized to investigate the chemical properties and reactivity of iron(IV)-oxo and iron(V)-oxo intermediates in the hydroxylation of this compound, providing insights into the mechanism of this compound activation leading to benzyl (B1604629) alcohol product complexes rsc.org. Studies on this compound confined within nanostructures, such as carbon nanotubes (CNTs), have also utilized DFT to analyze reaction mechanisms, reporting energy barriers for specific transition states unibo.it.
The electronic structure of this compound has been characterized using DFT, yielding key global reactivity parameters. These include an EHOMO value of -6.7494 eV and an ELUMO value of -0.4465 eV, resulting in a HOMO–LUMO gap of 6.3028 eV. Other calculated parameters include chemical hardness (η) of 3.1514 eV, chemical potential (µ) of -3.5979 eV, electronegativity (χ) of 3.5979 eV, global electrophilicity (ω) of 2.0538 eV, and softness (S) of 0.3173 eV⁻¹, suggesting a strong electrophilic character for this compound semanticscholar.orgresearchgate.net. Additionally, DFT studies have explored the impact of external electric fields on this compound, predicting an increase in molecular energy and a decrease in the potential energy barrier for dissociation with increasing field strength researchgate.net.
Computational methods are crucial for understanding the stereoselectivity observed in enzymatic and catalytic reactions involving this compound. This compound dehydrogenase (EBDH), a molybdenum enzyme, catalyzes the oxygen-independent hydroxylation of this compound to (S)-1-phenylethanol, a process that exhibits significant stereoselectivity.
Quantum chemical modeling of EBDH has revealed that the enzyme discriminates between hydrogen atoms on the ethyl group, leading to stereoselective activation. Specifically, the activation of the pro(S) hydrogen atom is calculated to be approximately 500 times faster than that of the pro(R) hydrogen atom, thereby dictating the formation of the (S)-enantiomer of the product researchgate.net. The proposed mechanism involves radical C-H activation followed by the formation of a radical intermediate and subsequently a carbocation species. These computational predictions, including kinetic isotope effects, are consistent with experimental observations researchgate.net. Furthermore, studies on BN/CC isosteres of this compound as inhibitors of EBDH have utilized computational approaches to correlate structural and electronic differences with biochemical behavior, highlighting how subtle molecular variations can influence enzyme-substrate interactions and stereochemical outcomes nih.gov.
Molecular Dynamics Simulations of this compound Interactions with Biological Systems or Catalytic Surfaces
Molecular Dynamics (MD) simulations provide a powerful tool for investigating the dynamic behavior of this compound when interacting with biological systems or catalytic surfaces. These simulations track the movement of atoms and molecules over time, allowing for the study of binding events, conformational changes, and reaction pathways at a molecular level.
One notable application of MD simulations involves the study of iron porphyrin-catalyzed C–H hydroxylation of this compound acs.org. Such simulations can elucidate the detailed steps of the catalytic cycle, including substrate binding, activation, and product release, by modeling the interactions between the catalyst, this compound, and the surrounding environment. While not exclusively focused on this compound, MD simulations are also broadly applied to understand catalytic processes on surfaces and within biological systems, providing insights into adsorption energies, surface coverage effects, and solvent mediation figshare.comacs.orgresearchgate.net. First-principles MD simulations, in particular, are used to unravel catalytic functions within nanoporous materials like zeolites under operating conditions, offering a detailed view of reaction dynamics acs.org.
Kinetics Modeling and Prediction of Atmospheric and Environmental Transformations
Kinetics modeling, often informed by quantum chemical calculations, is essential for predicting the atmospheric and environmental transformations of this compound. These models help determine reaction rates, identify primary degradation pathways, and estimate the atmospheric lifetime of the compound.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
While direct QSPR and QSAR models specifically focused on the environmental fate prediction of this compound were not explicitly detailed in the provided search snippets, the foundational data for such modeling is available through quantum chemical calculations. The calculation of global reactivity parameters, such as the HOMO–LUMO gap, chemical hardness, and electrophilicity index, provides quantitative descriptors of this compound's electronic structure and inherent reactivity semanticscholar.orgresearchgate.net. These parameters are critical for developing QSPR/QSAR models that correlate molecular structure with properties like biodegradability, persistence, and partitioning behavior in the environment. Future applications of these computational tools could involve building predictive models for this compound's environmental fate based on these calculated electronic and structural descriptors.
Engineering and Process Optimization Studies Involving Ethylbenzene
Reactor Design and Simulation for Ethylbenzene (B125841) Production and Styrene (B11656) Dehydrogenation
The efficient synthesis of this compound and its dehydrogenation to styrene are complex processes that have been the subject of extensive research in reactor design and simulation.
This compound Production: this compound is predominantly produced via the Friedel-Crafts alkylation of benzene (B151609) with ethylene (B1197577). Traditional processes often involve liquid-phase alkylation using catalysts like aluminum chloride or vapor-phase alkylation with solid acid catalysts, such as zeolites (e.g., ZSM-5, MCM-22, beta-zeolite) scribd.comgoogle.com.
Reactor Design and Simulation: Studies have focused on optimizing reactor configurations to maximize selectivity and conversion while minimizing by-product formation, such as dithis compound (DEB). Packed-bed reactors (PBRs) are commonly employed scribd.comtj-es.comresearchgate.net. Advanced simulations using software like CHEMCAD® and Aspen Plus are utilized to model reaction kinetics, heat transfer, and fluid dynamics within these reactors redalyc.orgscielo.org.coresearchgate.netolemiss.eduolemiss.eduolemiss.edu. For instance, a two-dimensional homogeneous model for industrial multi-stage catalytic reactors has been developed to accurately calculate hot spot temperatures and predict performance under varying dry gas compositions researchgate.net. Optimization efforts have explored reactor volume, temperature profiles, and catalyst bed design to improve selectivity and yield scribd.comolemiss.eduolemiss.edu. The use of a side-reactor column (SRC) configuration, integrating vacuum distillation with atmospheric reaction, has been proposed to reduce capital, energy, and total annual costs by over 13% compared to conventional processes researchgate.net.
Catalyst Performance: Research into zeolite catalysts has shown high selectivity and stability for this compound synthesis. For example, beta-zeolite catalysts have demonstrated good EB stability and selectivity, with reported EB selectivity of 88% and total yield of 99.7% under specific conditions scribd.com. Optimizing catalyst properties, such as pore structure and acidity, is crucial for enhancing performance and longevity.
Styrene Dehydrogenation: The production of styrene from this compound involves an endothermic dehydrogenation reaction, typically carried out in adiabatic reactors with steam as a diluent and heat carrier researchgate.netscribd.combibliotekanauki.pl.
Reactor Design and Simulation: Simulation studies using CHEMCAD® have been instrumental in understanding the process streams and designing equipment for styrene production via this compound dehydrogenation redalyc.orgscielo.org.co. These simulations help determine optimal operating parameters for reactors, such as temperature and pressure, to maximize styrene yield and purity redalyc.orgscielo.org.conih.gov. Advanced reactor models, including heterogeneous dusty gas models and CFD simulations, are employed to analyze axial and radial gradients, catalyst deactivation, and reaction efficiency in fixed-bed reactors tj-es.comresearchgate.netacs.orgresearchgate.net. A novel "triple conversion reactor" system, employing multi-stage catalytic dehydrogenation, has shown an increase in conversion efficiency from 96% to 99.9% bcrec.id.
Process Optimization: Research has focused on optimizing operating conditions, such as steam-to-ethylbenzene ratio and temperature, to improve styrene yield and minimize by-products scribd.combibliotekanauki.plnih.gov. For instance, a study reported that a styrene yield increase of up to 40.98% compared to a conventional fixed-bed process could be achieved by using a permselective composite membrane reactor to remove hydrogen nih.gov.
Advanced Separation and Purification Technologies for this compound
Separating this compound from reaction mixtures, particularly from close-boiling components like xylenes (B1142099) or from unreacted benzene and by-products like dithis compound, presents significant engineering challenges. Advanced separation techniques aim to improve efficiency and reduce energy consumption.
Distillation and Extractive Distillation Enhancements
Conventional distillation is widely used but is energy-intensive due to the close boiling points of this compound and its isomers or by-products.
Extractive Distillation: Extractive distillation (ED) is a promising method for separating components with close relative volatilities, such as this compound from xylene mixtures mdpi.comresearcher.liferesearchgate.netgoogle.com. This technique involves adding a high-boiling solvent (extractant) to alter the relative volatilities of the components. Solvents like methyl phenylacetate (B1230308), sulfolane, N-methyl pyrrolidone, and phenol (B47542) have been investigated mdpi.comresearchgate.netgoogle.comdntb.gov.ua. Optimization studies using genetic algorithms (GA) and multi-objective optimization techniques (e.g., NSGA-III) have demonstrated significant reductions in total annual cost (TAC) and CO2 emissions, with reductions of 11.7% and 23.7% respectively reported for this compound separation from C8 aromatics using methyl phenylacetate mdpi.comresearchgate.net. Combining ED with other process intensification techniques, such as vapor recompression (VRC), further enhances energy and economic performance segovia-hernandez.com.
Membrane-Based Separations
Membrane technology offers an alternative approach for separation, often characterized by lower energy consumption and no phase change.
Pervaporation and Nanofiltration: Membrane-based separation technologies, including pervaporation and nanofiltration, are being explored for this compound purification researchgate.netnih.govmdpi.com. For example, nano-zeolite coated tubular membranes have shown promise for separating this compound from ternary xylene mixtures, with a silicalite-1 membrane achieving an this compound separation factor of 3.11 researcher.life. Pervaporation using polydimethylsiloxane (B3030410) (PDMS) membranes has been studied for separating benzene from aqueous solutions, demonstrating potential for selective removal mdpi.com.
Facilitated Transport and Adsorption: Facilitated transport membranes and adsorptive processes are also being investigated. Adsorptive processing using simulated moving-bed (SMB) techniques has been demonstrated to separate this compound from mixed xylenes with significantly less energy input than superfractionation tandfonline.com. Research is also exploring selective adsorption of this compound over styrene using macrocycles to obtain high-purity styrene researcher.life.
Process Intensification and Energy Efficiency in this compound-Related Industries
Process intensification (PI) aims to achieve dramatic improvements in safety, efficiency, and cost-effectiveness by fundamentally re-thinking process design.
Reactive Distillation (RD): Reactive distillation integrates reaction and separation into a single unit, offering significant advantages such as reduced capital costs, lower energy consumption, and improved yields. For this compound production, RD can combine alkylation and separation, potentially improving selectivity and reducing by-product formation researchgate.netresearchgate.netresearchgate.net. Studies have proposed side-reactor column (SRC) configurations as an alternative to RD, showing comparable performance with only a slight increase in total annual cost researchgate.netresearchgate.net.
Heat Integration and Energy Savings: Energy efficiency is a critical aspect of both this compound production and styrene manufacturing. Advanced heat integration techniques, such as Pinch design and Mechanical Vapor Recompression (MVR), are employed to minimize utility consumption. For styrene production via this compound dehydrogenation, MVR has been shown to reduce utility consumption by up to 73%, leading to a 36% reduction in total annual cost researchgate.net. Similarly, optimizing heat exchanger networks and utilizing process interchange can lead to substantial energy savings bibliotekanauki.plbcrec.idgoogle.com. The separation of this compound and styrene, a key step in styrene production, is particularly energy-intensive, with conventional distillation consuming over 60% of the process's energy cost researchgate.net. Extractive distillation and advanced distillation configurations like dividing wall columns (DWCs) are being explored to reduce this energy demand researchgate.netacs.org.
Other PI Strategies: The use of microreactors for enhanced heat and mass transfer in this compound synthesis is also an area of interest for PI segovia-hernandez.com. Furthermore, optimizing process parameters such as reactor volume, temperature, pressure, and recycle streams, often through advanced simulation and optimization tools like Aspen Plus and genetic algorithms, is crucial for achieving maximum economic and environmental benefits olemiss.eduolemiss.edumdpi.comresearchgate.netresearchgate.netnitrkl.ac.in.
Emerging Research Frontiers and Future Directions in Ethylbenzene Studies
Sustainable Production Routes from Renewable Feedstocks
The chemical industry's shift towards sustainability has spurred significant research into producing ethylbenzene (B125841) from renewable resources, aiming to reduce reliance on fossil fuels. Key advancements focus on the valorization of biomass, particularly lignin and bio-ethanol.
Lignin, an abundant aromatic biopolymer, is a promising feedstock. Current time information in Montreal, CA.nih.gov A two-step process has been developed for the selective conversion of corncob lignin into this compound. Current time information in Montreal, CA.mit.edu This process begins with the hydrodeoxygenation of lignin to produce ethylcyclohexane, followed by the dehydrogenation of ethylcyclohexane to yield this compound with high selectivity. Current time information in Montreal, CA.mit.edu Another approach involves the catalytic pyrolysis of biomass using zeolite catalysts to form low-carbon aromatics, including this compound. nih.gov The "lignin-first" biorefinery strategy is also gaining traction, which prioritizes the conversion of lignin into valuable aromatic monomers early in the biomass processing chain. energy.gov
Bio-ethanol, derived from the fermentation of sugars from biomass, presents another viable pathway. oup.comusra.edu This process involves the alkylation of benzene (B151609) with ethanol (B145695). nih.govacs.org The use of bio-ethanol is strategically important as it diversifies the raw material base for the petrochemical industry. oup.comusra.edu Research has focused on developing robust catalysts, such as modified HZSM-5 zeolites, that can efficiently facilitate this reaction, offering high ethanol conversion and this compound selectivity. nih.govresearchgate.net This method is advantageous as ethanol can be produced from non-food biomass like crop straw, further enhancing its sustainability. acs.org
| Feedstock | Production Method | Key Intermediate(s) | Reported Yield/Selectivity | Reference(s) |
| Lignin (Corncob) | Two-step hydrodeoxygenation and dehydrogenation | Ethylcyclohexane | 99.3% yield in dehydrogenation step | Current time information in Montreal, CA.mit.edu |
| Lignin | Catalytic depolymerization and selective alkylation | Aromatic monomers | 72% yield of this compound | nih.gov |
| Bio-ethanol | Direct alkylation of benzene | Ethylene (B1197577) (in-situ) | High ethanol conversion and selectivity | nih.govacs.org |
Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalysts is central to improving the efficiency and selectivity of this compound production, whether from traditional or renewable feedstocks. Zeolite catalysts, in particular, have been the subject of extensive research due to their shape-selective properties and tunable acidity.
For the conventional liquid-phase alkylation of benzene with ethylene, zeolite catalysts like the MCM-22 family have revolutionized the process. nih.govmit.edu These catalysts exhibit high activity and selectivity, allowing for lower operating temperatures, which in turn reduces energy consumption and equipment size. nih.gov The use of MCM-22 has been shown to produce this compound with very low levels of xylene impurities, below 500 ppm. mit.edu Other zeolites, such as modified HY-zeolites and ZSM-5, have also demonstrated high efficiency, achieving near-complete ethylene conversion and high this compound selectivity under specific liquid-phase conditions. energy.govoup.com
In the gas-phase alkylation of benzene, ZSM-5 based catalysts are prominent. Current time information in Montreal, CA. Research has shown that catalysts containing about 30% ZSM-5 balanced with kaolinite can achieve high selectivity to this compound, particularly at higher benzene-to-ethylene ratios which helps to suppress side reactions. Current time information in Montreal, CA. For the alkylation of benzene with ethanol, bimetallic modified HZSM-5 zeolite catalysts have been investigated, showing that the addition of metals like boron and magnesium can enhance this compound selectivity. usra.edu
A novel one-step process for producing this compound directly from ethane and benzene is also being explored. This approach utilizes a dual-active center catalyst (PtZnPr/ZSM-5), where metal species provide dehydrogenation active sites and the zeolite provides acid active centers for alkylation, aiming to overcome the high energy consumption of conventional two-step processes. wikipedia.org
| Catalyst System | Reaction Type | Key Features | Reported Performance | Reference(s) |
| MCM-22 Zeolite | Liquid-phase alkylation (Benzene + Ethylene) | High activity and selectivity at lower temperatures | Xylene impurity levels below 500 ppm | nih.govmit.edu |
| BXE ALKCAT (ZSM-5/Kaolinite) | Gas-phase alkylation (Benzene + Ethylene) | High selectivity at high benzene-to-ethylene ratios | ~85.5% this compound selectivity | Current time information in Montreal, CA. |
| Modified HY-Zeolite | Liquid-phase alkylation (Benzene + Ethylene) | Strong acid sites influence activity | 98.7% ethylene conversion, 92.6% this compound selectivity | oup.com |
| Bimetallic Modified HZSM-5 | Gas-phase alkylation (Benzene + Ethanol) | Enhanced selectivity due to metal loading | Up to 76.22% this compound selectivity | usra.edu |
| PtZnPr/ZSM-5 | One-step production (Ethane + Benzene) | Dual metal-acid active centers | Novel route to reduce energy consumption | wikipedia.org |
Integrated Environmental Management and Bioremediation Strategies
Given the widespread use and potential for environmental release, developing effective management and remediation strategies for this compound contamination is a critical area of research. Integrated approaches combine physical, chemical, and biological methods for the cleanup of soil, water, and air.
Bioremediation has emerged as a cost-effective and environmentally friendly approach. Numerous microorganisms have been identified that can degrade this compound under both aerobic and anaerobic conditions. nih.govacs.org Under anaerobic conditions, certain strains of bacteria can completely mineralize this compound using nitrate (B79036) or sulfate as the electron acceptor. Current time information in Montreal, CA.oup.com The anaerobic degradation pathway often involves the initial addition of this compound to fumarate (B1241708), a different mechanism than the dehydrogenation seen in denitrifying bacteria. Current time information in Montreal, CA.mit.edu Iron-reducing bacteria have also been shown to completely degrade this compound in sediment-free cultures. usra.edu
Phytoremediation, the use of plants to clean up contaminated environments, is another promising strategy, especially for airborne this compound. nih.gov Studies have demonstrated that various plants can effectively remove this compound from air, water, and soil. nih.gov For instance, O. microdasys has been shown to completely remove 2 ppm of this compound from the air in a test chamber within 57 hours. universite-paris-saclay.fr The efficiency of phytoremediation can be enhanced by the presence of certain microorganisms in the plant's root zone. nih.gov
In addition to biological methods, technologies like soil vapor extraction (SVE) are used for in-situ remediation of volatile contaminants like this compound from soil. astrobiology.com Research into optimizing SVE performance has shown that factors like time, temperature, and contaminant concentration are most significant. astrobiology.com
| Remediation Strategy | Target Medium | Key Organisms/Technology | Findings | Reference(s) |
| Anaerobic Biodegradation | Water/Sediment | Sulfate-reducing bacteria (e.g., strain EbS7), Nitrate-reducing bacteria (e.g., Dechloromonas strain RCB) | Complete mineralization of this compound to CO2. | Current time information in Montreal, CA.mit.eduoup.com |
| Aerobic Biodegradation | Soil/Water | Various bacteria (e.g., Pseudomonas putida) | Degradation via monooxygenase and dioxygenase enzyme systems. | nih.govnasa.gov |
| Phytoremediation | Air/Soil/Water | Dracaena deremensis, Opuntia microdasys | Complete removal of 2 ppm airborne this compound in 57-100 hours. | nih.govuniversite-paris-saclay.fr |
| Biopiles | Soil | Indigenous microorganisms | 99% reduction in this compound and styrene (B11656) in 85 days. | researchgate.net |
| Soil Vapor Extraction (SVE) | Soil | Physical removal technology | Time, temperature, and concentration are key factors for efficiency. | astrobiology.com |
Advanced Multiscale Modeling of this compound Processes and Environmental Behavior
Advanced computational modeling is becoming an indispensable tool for understanding and optimizing this compound production processes and predicting its environmental fate. These models operate at multiple scales, from the quantum level of catalytic reactions to the macroscopic scale of industrial reactors and environmental systems.
At the process scale, computational fluid dynamics (CFD) and other reactor simulation techniques are employed to model and optimize industrial reactors for both this compound synthesis and its subsequent dehydrogenation to styrene. nih.govenergy.gov These simulations can predict parameters like temperature profiles, reactant conversion, and product compositions, allowing for the optimization of reactor design and operating conditions. astrobiology.com For instance, simulations of liquid-phase benzene alkylation have been developed to create process simulators that can be used to improve existing industrial units. astrobiology.com
In the context of environmental science, modeling is used to predict the dispersion and fate of this compound in the environment. Current time information in Montreal, CA. Atmospheric dispersion models like AERMOD are used to simulate the distribution of this compound emissions from industrial sources and to calculate their potential for ozone formation. Current time information in Montreal, CA. At a local scale, numerical flow and transport models are applied to simulate the movement and natural attenuation of this compound plumes in groundwater resulting from spills. mit.edu
| Modeling Scale | Application Area | Modeling Technique | Key Insights | Reference(s) |
| Quantum Scale | Catalytic Reaction Mechanisms | Quantum Chemistry (e.g., Semi-empirical methods) | Determination of activation energies and reaction rate constants for alkylation. | universite-paris-saclay.fr |
| Process Scale | Reactor Design & Optimization | Computational Fluid Dynamics (CFD), Process Simulators (e.g., Aspen Plus) | Optimization of reactor performance, temperature profiles, and product yields. | nih.govenergy.govastrobiology.comscitechdaily.com |
| Environmental Scale | Atmospheric Dispersion | AERMOD | Prediction of pollutant concentration and ozone formation potential from industrial emissions. | Current time information in Montreal, CA. |
| Environmental Scale | Groundwater Contamination | 3D Numerical Flow and Transport Models | Simulation of the fate and transport of BTEX plumes to evaluate remediation strategies. | mit.edu |
Exploration of this compound in Astrochemistry and Exotic Environments
The study of aromatic molecules is extending into the field of astrochemistry, seeking to understand their formation and presence in extraterrestrial environments. While the direct detection of this compound is still a frontier, the study of its constituent parts, benzene and ethylene, and related aromatic hydrocarbons in space provides a compelling context for its potential existence and formation pathways in exotic locations like Saturn's moon, Titan, and the interstellar medium (ISM).
Benzene (C₆H₆) has been detected in protoplanetary disks, the nurseries of planets, and its formation in cold molecular clouds is an active area of research. scitechdaily.comnih.govu-psud.frresearchgate.net It is considered a fundamental building block for larger polycyclic aromatic hydrocarbons (PAHs), which are believed to be widespread in space. nih.govenergy.gov Ethylene (C₂H₄), the other precursor for this compound, has also been detected on Titan and in protoplanetary disks. usra.eduscitechdaily.com
On Titan, with its dense, nitrogen-rich atmosphere and liquid hydrocarbon lakes, conditions are suitable for complex organic chemistry. usra.edu Both benzene and ethylene have been detected in Titan's atmosphere. usra.edu Laboratory experiments and theoretical studies suggest that the reaction of ethyl cation (C₂H₅⁺) with benzene is likely to occur in Titan's ionosphere, leading to the formation of protonated this compound. nih.govacs.org This represents a potential pathway for the growth of larger hydrocarbon molecules in this unique environment. nih.govacs.org
Furthermore, the analysis of meteorites, which are remnants from the early Solar System, reveals a complex suite of aromatic compounds, including alkylbenzenes. researchgate.net While specific identification of this compound is often challenging, the presence of related molecules in these extraterrestrial samples suggests that the chemical pathways leading to its formation could have been active in the solar nebula. researchgate.netnasa.gov The James Webb Space Telescope's recent observations of rich hydrocarbon chemistry, including benzene, in protoplanetary disks further supports the idea that the ingredients for molecules like this compound are present during planet formation. scitechdaily.comu-psud.fruniversiteitleiden.nl
| Environment | Relevant Molecules Detected | Proposed Formation/Relevance of this compound | Research Method | Reference(s) |
| Titan's Atmosphere/Ionosphere | Benzene, Ethylene | Reaction of ethyl cation (C₂H₅⁺) with benzene to form protonated this compound. | Laboratory experiments, theoretical calculations. | usra.edunih.govacs.org |
| Interstellar Medium (ISM) / Molecular Clouds | Benzene, PAHs | Benzene is a key precursor; this compound could be an intermediate in the growth of larger PAHs. | Crossed molecular beam experiments, astrochemical models. | nih.govnih.govresearchgate.net |
| Protoplanetary Disks | Benzene, Ethylene, Ethane, other hydrocarbons | Presence of precursors suggests potential for this compound formation during planet formation. | James Webb Space Telescope (JWST) observations. | scitechdaily.comu-psud.fruniversiteitleiden.nl |
| Meteorites | Alkylbenzenes, PAHs | Presence of related aromatic compounds indicates potential for this compound in early Solar System materials. | Mass spectrometry analysis of meteorite samples. | researchgate.netnasa.gov |
Q & A
Q. How can biomarkers of ethylbenzene exposure be accurately measured in human populations?
Biomarkers such as mandelic acid and phenylglycolic acid in urine or this compound in blood are primary indicators. Blood analysis methods (e.g., gas chromatography-mass spectrometry) achieve sensitivities of 0.008–0.012 ppb, sufficient for detecting background and exposure-related levels . Portable breath collection systems are under development to enhance field applicability.
Q. What experimental approaches assess this compound biodegradation under aerobic vs. anaerobic conditions?
Flow-through microcosm experiments with isotopic labeling (e.g., perdeuterated this compound) can differentiate metabolic pathways. Aerobic degradation by single-strain bacteria shows minimal isotopic fractionation, while anaerobic degradation (e.g., nitrate-reducing conditions) induces significant carbon isotope shifts, detectable via compound-specific isotope analysis (CSIA) .
Q. Which catalytic systems effectively oxidize this compound, and how are they optimized?
Transition metal porphyrin complexes (e.g., Cr-based catalysts) under high oxygen pressure (1.5 MPa) achieve >55% this compound conversion with >90% selectivity for acetophenone. Optimization involves balancing catalyst concentration, temperature (100°C), and co-catalyst roles (e.g., K₂Cr₂O₇ accelerates peroxide decomposition) .
Q. What statistical methods analyze long-term trends in this compound groundwater concentrations?
Regression analysis of time-series data (e.g., using LNAST and REMFuel models) identifies source-depletion rates. For instance, this compound concentrations in monitoring wells can predict compliance with drinking water standards over 20–30 years, accounting for hydrogeological variability .
Q. How are zeolite catalysts designed for this compound synthesis from ethanol and benzene?
Central composite orthogonal design optimizes factors like temperature, flow rate, and ethanol/benzene molar ratios. H-ZSM-5/HY zeolite hybrids (30% H-ZSM-5) maximize this compound yield, validated via experimental-mathematical correlation .
Advanced Research Questions
Q. How does isotopic fractionation during transport inform this compound bioremediation efficiency?
Transverse dispersion in porous media causes isotopic fractionation at plume fringes, detectable via CSIA. Reactive transport modeling with nonlinear dispersion coefficients reveals dual contributions of physical (dispersion) and biological processes, critical for distinguishing natural attenuation from active degradation .
Q. What methodologies reconcile discrepancies between PBPK model predictions and experimental pharmacokinetic data?
Analog-based PBPK modeling selects structurally similar chemicals (e.g., xylene, toluene) from knowledge bases. Simulations using "exact match" parameters align closely with rat inhalation data (100 ppm, 4 hours), while "non-analogues" (e.g., dichloromethane) show significant deviations, highlighting the need for species-specific parameterization .
Q. How do transverse dispersion and reactive transport models explain this compound's spatial distribution in aquifers?
Numerical models incorporating transverse hydrodynamic dispersion and microbial activity replicate observed isotopic and concentration gradients. For example, anaerobic degradation zones correlate with δ¹³C enrichment, requiring compound-specific dispersion coefficients for accurate predictions .
Q. What challenges arise in quantifying cancer risks from this compound using animal-to-human extrapolation?
Rodent studies show liver/kidney tumors at high doses, but human data are limited. PBPK models must account for interspecies metabolic differences (e.g., cytochrome P450 activity) and dose-response nonlinearities. Cancer and non-cancer endpoints (e.g., nephropathy) require probabilistic risk assessment frameworks .
Q. How does carbon-14 tracking elucidate this compound dehydrogenation pathways?
Radiolabeled (¹⁴C) this compound dehydrogenation over chromia-alumina catalysts reveals α-carbon retention in styrene. Oxidation of products to benzoic acid confirms negligible ¹⁴C transfer, indicating non-radical mechanisms. This method validates catalyst selectivity and side-reaction suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
